Structural Differentiation from Closest Commercial Analog: N-Methoxy-N-Methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS 2034495-83-3)
The target compound (CAS 2034237-90-4) differs from its closest commercially listed analog, N-methoxy-N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS 2034495-83-3), by a single N-methyl group on the amide nitrogen . The target compound retains a secondary amide NH capable of hydrogen-bond donation (HBD count = 1), whereas the N-methyl-N-methoxy analog lacks any HBD capacity (HBD count = 0). This single structural distinction is significant because the nicotinamide NH is critical for substrate recognition by NAD salvage pathway enzymes NAMPT and NMNAT1, as demonstrated in the thiophenyl nicotinamide series where alkylation of the amide nitrogen abolished activity (IC50 > 50 μM vs. 0.845–1.20 μM for the unsubstituted amide) [1]. While this class-level inference has not been directly tested on the tetrahydrothiophen-3-yloxy scaffold, the structural precedent warrants that the target compound be considered mechanistically distinct from its N-methyl-N-methoxy congener.
| Evidence Dimension | Hydrogen-bond donor count (HBD) and predicted recognition by NAD salvage enzymes |
|---|---|
| Target Compound Data | HBD = 1 (secondary amide NH present); retains structural mimicry of nicotinamide amide |
| Comparator Or Baseline | N-Methoxy-N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS 2034495-83-3): HBD = 0 (tertiary amide, no NH) |
| Quantified Difference | HBD difference of 1; in analogous thiophenyl nicotinamide series, N-alkylation of amide increased IC50 from ~1.2 μM to >50 μM in MPNST cell viability assays [1] |
| Conditions | Molecular property calculation; class-level activity inference from ACS Chem. Biol. 2024 study on thiophenyl nicotinamide derivatives in S462 MPNST cells |
Why This Matters
Procurement for NAMPT/NMNAT1-related or NNMT-related assays must distinguish between these two compounds; the N-methyl analog lacks the amide NH essential for NAD salvage pathway recognition, predicting divergent biological outcomes.
- [1] Theodoropoulos PC, Guo HH, Wang W, et al. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chem Biol. 2024;19(6):1339-1350. Figure 1: Alkylation of amide nitrogen abolished potency (IC50 > 50 μM) vs. compound 9 IC50 = 1.20 μM in standard DMEM, 0.845 μM in low-NAM conditions. PMID: 38829020. View Source
